molecular formula C23H26N6O4S B10865191 4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide

4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B10865191
M. Wt: 482.6 g/mol
InChI Key: HDITUNGTNPIMKU-UHFFFAOYSA-N
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Description

4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a purine derivative with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the purine derivative, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl derivatives: These compounds share the purine core but differ in the attached functional groups.

    Benzenesulfonamide derivatives: These compounds have the benzenesulfonamide group but may lack the purine moiety.

Uniqueness

What sets 4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide apart is its combination of a purine derivative with a benzenesulfonamide group. This unique structure can confer distinct properties, such as enhanced binding affinity to certain targets or improved stability under specific conditions.

Properties

Molecular Formula

C23H26N6O4S

Molecular Weight

482.6 g/mol

IUPAC Name

4-[2-[[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C23H26N6O4S/c1-15-4-6-17(7-5-15)14-29-19-20(27(2)23(31)28(3)21(19)30)26-22(29)25-13-12-16-8-10-18(11-9-16)34(24,32)33/h4-11H,12-14H2,1-3H3,(H,25,26)(H2,24,32,33)

InChI Key

HDITUNGTNPIMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCC4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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